Receptor Selectivity: Discrimination Index for mPRα vs. nPR
Org OD 02-0 demonstrates a discrimination index (mPRα/nPR) of approximately 20, indicating that its binding and functional activity are preferentially directed toward membrane progesterone receptor α (mPRα) rather than the classical nuclear progesterone receptor (nPR) [1]. This level of selectivity is not observed with endogenous progesterone (P4), which binds to both mPRα (IC50 ~87.4 nM) and nPR with roughly equal affinity, nor with R5020 (promegestone), which binds almost exclusively to nPR [2].
| Evidence Dimension | Receptor Selectivity (Discrimination Index mPRα/nPR) |
|---|---|
| Target Compound Data | Discrimination index ~20 (higher affinity and agonist activity at mPRα vs. nPR) |
| Comparator Or Baseline | Progesterone (P4): Discrimination index ~1; R5020: nPR-selective (negligible mPRα binding and activation) |
| Quantified Difference | Approximately 20-fold higher selectivity for mPRα over nPR compared to progesterone |
| Conditions | Binding affinity studies with human mPRα-transfected cells and nPR (PR-B) reporter assays; G-protein and MAPK activation assays |
Why This Matters
This discrimination index confirms that Org OD 02-0 enables researchers to isolate and study mPRα-specific, non-genomic signaling without confounding activation of classical nuclear PR transcriptional programs, a capability not achievable with progesterone or R5020.
- [1] Polikarpova AV, Maslakova AA, Levina IS, et al. Selection of Progesterone Derivatives Specific to Membrane Progesterone Receptors. Biochemistry (Moscow). 2017;82(2):247-260. doi:10.1134/S0006297917020055. View Source
- [2] Kelder J, Azevedo R, Pang Y, et al. Comparison between steroid binding to membrane progesterone receptor α (mPRα) and to nuclear progesterone receptor: Correlation with physicochemical properties assessed by comparative molecular field analysis and identification of mPRα-specific agonists. Steroids. 2010;75(4-5):314-322. doi:10.1016/j.steroids.2010.01.010. View Source
